2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride
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Overview
Description
2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride typically involves the reaction of 2-methylimidazole with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures the efficient production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Another thiazole derivative with similar structural features.
(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid hydrochloride: A compound with a chlorine atom substituent.
2-(6-Methylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid: A similar compound with a different substitution pattern .
Uniqueness
2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride is unique due to its specific combination of an imidazole and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9ClN2O2S |
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Molecular Weight |
232.69 g/mol |
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O2S.ClH/c1-5-3-10-4-6(2-7(11)12)9-8(10)13-5;/h3-4H,2H2,1H3,(H,11,12);1H |
InChI Key |
JNAUGIZQMKDWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)CC(=O)O.Cl |
Origin of Product |
United States |
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